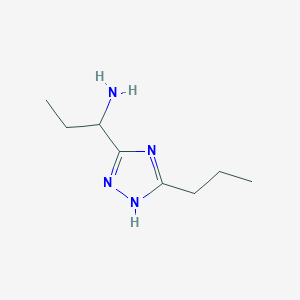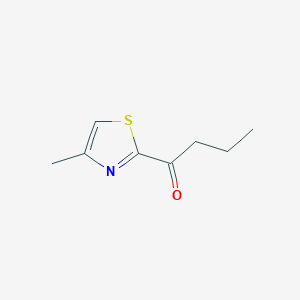
1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one typically involves the reaction of 4-methylthiazole with butanone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol .
Applications De Recherche Scientifique
1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism by which 1-(4-Methyl-1,3-thiazol-2-yl)butan-1-one exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially modulating biochemical pathways and physiological responses. These interactions can lead to the activation or inhibition of specific cellular processes .
Comparaison Avec Des Composés Similaires
Thiazole: A basic heterocyclic compound with a similar ring structure.
4-Methylthiazole: A derivative with a methyl group attached to the thiazole ring.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
59020-80-3 |
|---|---|
Formule moléculaire |
C8H11NOS |
Poids moléculaire |
169.25 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-thiazol-2-yl)butan-1-one |
InChI |
InChI=1S/C8H11NOS/c1-3-4-7(10)8-9-6(2)5-11-8/h5H,3-4H2,1-2H3 |
Clé InChI |
FTZZKKIBOVBULE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=NC(=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


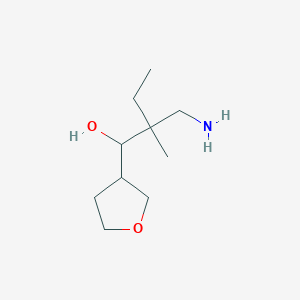

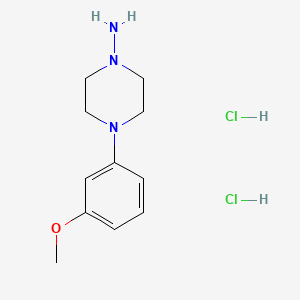
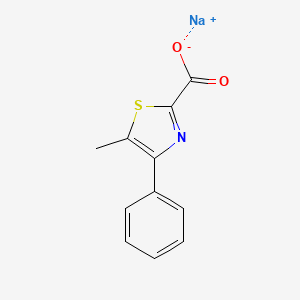
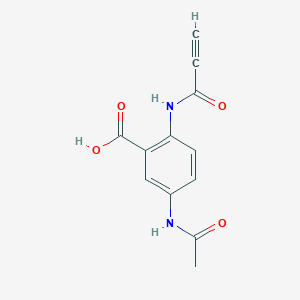

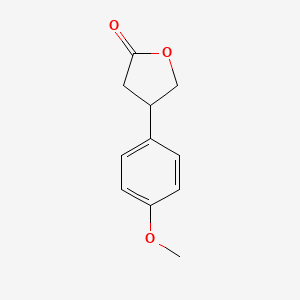
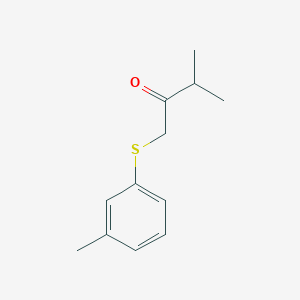
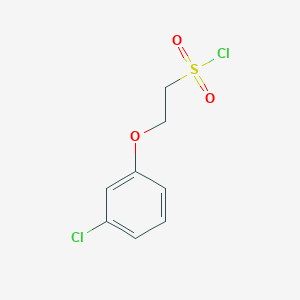

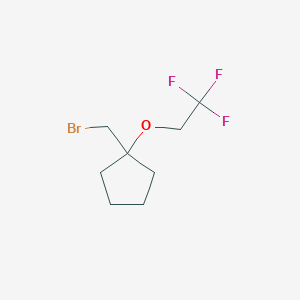
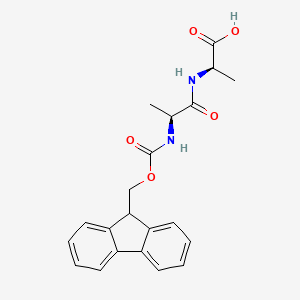
![decahydro-1H-pyrido[2,3-c]azepin-9-one](/img/structure/B15326800.png)
